molecular formula C6H12O2 B13418510 2,5-Dimethyltetrahydro-3-furanol CAS No. 30003-26-0

2,5-Dimethyltetrahydro-3-furanol

Cat. No.: B13418510
CAS No.: 30003-26-0
M. Wt: 116.16 g/mol
InChI Key: PCMJRNYEMLQEJG-UHFFFAOYSA-N
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Description

2,5-Dimethyltetrahydro-3-furanol is an organic compound belonging to the class of furan derivatives. It is a colorless liquid with a pleasant odor, often used in the flavor and fragrance industry. This compound is structurally characterized by a tetrahydrofuran ring substituted with two methyl groups at positions 2 and 5, and a hydroxyl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyltetrahydro-3-furanol can be achieved through several methods. One common approach involves the reduction of 2,5-dimethylfuran using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2,5-dimethylfuran. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyltetrahydro-3-furanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form tetrahydrofuran derivatives using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: 2,5-Dimethyltetrahydrofuran-3-one.

    Reduction: 2,5-Dimethyltetrahydrofuran.

    Substitution: 2,5-Dimethyltetrahydro-3-chlorofuran.

Scientific Research Applications

2,5-Dimethyltetrahydro-3-furanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2,5-Dimethyltetrahydro-3-furanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic furan ring can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

2,5-Dimethyltetrahydro-3-furanol can be compared with other similar compounds such as:

    2,5-Dimethylfuran: Lacks the hydroxyl group, making it less polar and less reactive in hydrogen bonding.

    Tetrahydrofuran: Lacks the methyl groups, resulting in different physical and chemical properties.

    2,5-Dimethyltetrahydrofuran: Similar structure but without the hydroxyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of a hydroxyl group and a substituted furan ring, providing a balance of hydrophilic and hydrophobic properties that make it versatile in various applications.

Properties

CAS No.

30003-26-0

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2,5-dimethyloxolan-3-ol

InChI

InChI=1S/C6H12O2/c1-4-3-6(7)5(2)8-4/h4-7H,3H2,1-2H3

InChI Key

PCMJRNYEMLQEJG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(O1)C)O

Origin of Product

United States

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